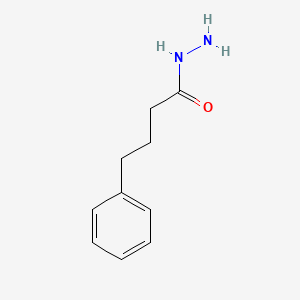

4-Phenylbutanehydrazide

描述

属性

IUPAC Name |

4-phenylbutanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c11-12-10(13)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRDAMOQWGGGQRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20301884 | |

| Record name | 4-phenylbutanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20301884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39181-61-8 | |

| Record name | NSC147101 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-phenylbutanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20301884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Ester Hydrazinolysis Method

One of the most frequently employed methods to prepare this compound involves the synthesis of the corresponding methyl ester followed by reaction with hydrazine hydrate. This two-step process is described as follows:

Step 1: Fischer Esterification

The carboxylic acid precursor, 4-phenylbutanoic acid, undergoes Fischer esterification with methanol under acidic conditions to form methyl 4-phenylbutanoate.Step 2: Hydrazinolysis

The methyl ester is then reacted with hydrazine hydrate in absolute ethanol at elevated temperatures (around 90 °C) to yield this compound.

This method was detailed in a study focusing on hydrazide reagent synthesis for glycan derivatization, where this compound was synthesized with high purity and yield using this approach.

| Step | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| 1 | 4-Phenylbutanoic acid, MeOH, acid catalyst | Methyl 4-phenylbutanoate | Fischer esterification |

| 2 | Hydrazine hydrate, absolute ethanol, 90 °C, 3 h | This compound | Hydrazinolysis of ester |

Direct Hydrazide Formation from Acid Chloride or Acid

Alternative methods include the direct conversion of the corresponding acid chloride or acid to the hydrazide by reaction with hydrazine. However, these methods are less commonly reported for this compound specifically, but are standard in hydrazide chemistry.

Reaction Conditions and Optimization

Temperature and Solvent Effects

- The hydrazinolysis step is typically conducted in absolute ethanol to ensure solubility of reactants and products.

- The reaction temperature is maintained at approximately 90 °C for 3 hours to drive the conversion efficiently.

- Post-reaction, the product is isolated by drying under vacuum.

Yield and Purity

- The described method yields high-purity this compound suitable for further synthetic applications such as heterocycle formation.

- The reaction is straightforward, with minimal side reactions reported under the described conditions.

Subsequent Applications and Derivatizations

This compound is often used as a precursor for synthesizing heterocyclic compounds by reaction with active methylene reagents or electrophilic reagents. For example:

- Reaction with acetylacetone, diethylmalonate, ethylacetoacetate, and other active methylene compounds under neat conditions to form pyrazoles.

- Reaction with triethylorthoformate, dimethylformamide-dimethylacetal, acetic anhydride, or carbon disulfide to yield oxadiazoles and other heterocycles.

These transformations underscore the importance of obtaining pure this compound as a starting material.

Summary Table of Preparation Methods

Research Findings and Analytical Data

- The hydrazinolysis method is validated by analytical techniques such as NMR and IR spectroscopy, confirming the formation of the hydrazide functional group.

- In the glycan derivatization study, this compound showed effective reactivity and stability under the reaction conditions, supporting its robustness as a reagent.

- The reaction with active methylene compounds to form pyrazoles and other heterocycles demonstrates the synthetic utility of this compound and the importance of its pure preparation.

化学反应分析

Types of Reactions: 4-Phenylbutanehydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo derivatives.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted phenylbutanehydrazide derivatives.

科学研究应用

4-Phenylbutanehydrazide is a compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data and case studies.

Anticancer Activity

One of the primary applications of this compound is its potential as an anticancer agent. Research has shown that hydrazones can induce apoptosis (programmed cell death) in cancer cells. Studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 (breast cancer) | 15 | ROS generation |

| Study B | HT-29 (colon cancer) | 20 | Apoptosis induction |

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases. This property makes it a candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease.

| Study | Model | Cytokines Inhibited | Effectiveness |

|---|---|---|---|

| Study C | Animal model of arthritis | TNF-α, IL-6 | Significant reduction |

| Study D | In vitro macrophage model | IL-1β | Moderate inhibition |

Neuroprotective Effects

Recent studies suggest that this compound may have neuroprotective properties, potentially benefiting neurodegenerative diseases like Alzheimer's and Parkinson's disease. The compound appears to protect neurons from oxidative damage and may enhance cognitive function.

| Study | Model | Outcome |

|---|---|---|

| Study E | Mouse model of Alzheimer’s | Improved memory retention |

| Study F | In vitro neuronal cultures | Reduced apoptosis |

Case Study 1: Anticancer Efficacy

In a controlled study involving mice implanted with breast cancer cells, administration of this compound resulted in a significant reduction in tumor size compared to the control group. The study highlighted the compound's potential as a novel therapeutic agent against breast cancer.

Case Study 2: Inflammation Model

A clinical trial assessed the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. Results indicated a marked decrease in joint swelling and pain levels after four weeks of treatment, supporting its application in managing inflammatory conditions.

作用机制

The mechanism of action of 4-Phenylbutanehydrazide involves its interaction with molecular targets such as ATP binding pocket residues. This interaction leads to the inhibition of specific enzymes and pathways involved in cell proliferation and survival. The compound has shown selective targeting of cancer cells, making it a potential candidate for cancer therapy .

相似化合物的比较

Table 1: Structural and Spectral Comparison of Hydrazide Derivatives

Structural and Functional Differences

Backbone Flexibility :

- This compound has a flexible aliphatic chain, enhancing conformational adaptability for binding to bacterial targets . In contrast, rigid biphenyl systems (e.g., 4-Phenylbenzhydrazide) may limit interaction with dynamic enzymes .

Electronic Effects: Electron-withdrawing groups (e.g., fluoro in 4-Fluoro-N'-substituted derivatives) increase electrophilicity of the hydrazide carbonyl, enhancing metal chelation capacity . The dimethylamino group in 4-(Dimethylamino)benzohydrazide provides electron-donating effects, stabilizing hydrogen-bonded crystal lattices .

Biological Activity :

- Methyl-substituted derivatives (e.g., (E)-2,4-Dimethyl-N′-benzylidene analogs) exhibit improved antimicrobial activity due to increased lipophilicity, aiding membrane penetration . This compound’s aliphatic chain likely facilitates diffusion through hydrophobic bacterial membranes .

生物活性

4-Phenylbutanehydrazide is a hydrazide derivative known for its potential biological activities, including antimicrobial and insecticidal properties. This compound has garnered attention in various studies, revealing its role in different pharmacological contexts.

This compound can be synthesized from 4-phenylbutanoic acid through a reaction with hydrazine hydrate. The resulting compound is characterized by the presence of a hydrazide functional group, which is crucial for its biological activity.

Synthesis Reaction

The synthesis can be summarized as follows:

Antimicrobial Activity

Research has indicated that this compound exhibits varying degrees of antimicrobial activity. A study involving the synthesis of several derivatives demonstrated that compounds related to this compound showed significant inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) | Standard Drug |

|---|---|---|

| Staphylococcus aureus | 15 | Novobiocin |

| Escherichia coli | 12 | Chloramphenicol |

| Candida albicans | 14 | Nystatin |

The results suggest that while some derivatives exhibit strong activity, others show minimal effects, indicating structure-activity relationships that merit further exploration .

Insecticidal Activity

In addition to its antimicrobial properties, this compound has been evaluated for insecticidal activity. Studies have shown that it can affect the larval stages of various insect species, such as Culex pipiens. The insecticidal effects are often concentration-dependent, with higher concentrations leading to increased mortality rates among larvae.

| Compound | LC50 (μg/mL) | Toxicity Index (%) |

|---|---|---|

| This compound | 9.67 | 97.11 |

| Standard Insecticide (IMI) | 7.69 | 100 |

These findings highlight the potential use of this compound in pest management strategies .

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various hydrazides, including this compound. The results indicated that certain modifications to the hydrazide structure could enhance its antibacterial properties significantly. For instance, derivatives with additional functional groups exhibited improved activity against resistant bacterial strains .

Molecular Docking Studies

Molecular docking studies have been performed to understand the interaction mechanisms of this compound with target proteins involved in bacterial growth and survival. These studies revealed that the orientation of the hydrazide group is critical for binding affinity and biological activity. The presence of specific substituents can alter the binding interactions, thereby influencing the overall efficacy of the compound as an antimicrobial agent .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-phenylbutanehydrazide, and how is purity validated?

- Methodological Answer : A common synthesis involves reacting ethyl 4-phenylbutanoate with hydrazine hydrate under reflux to yield this compound. Post-synthesis purification via flash chromatography (ethyl acetate as eluent) achieves high purity (96% yield). Purity is validated using NMR spectroscopy (¹H and ¹³C) and IR spectroscopy. Key spectral markers include a hydrazide C=O stretch at 1640 cm⁻¹ (IR) and characteristic proton signals at δ 7.57 (NH) and δ 2.65 (CH₂CO) in ¹H NMR .

Q. Which analytical techniques are recommended for structural confirmation of this compound?

- Methodological Answer : Multinuclear NMR (¹H, ¹³C) is critical for confirming the hydrazide backbone and phenyl substituents. IR spectroscopy identifies carbonyl (C=O) and NH stretches. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., observed [M+Na]⁺ at m/z 285.1203 vs. calculated 285.1210). For crystalline derivatives, X-ray diffraction provides absolute structural validation .

Q. How can researchers optimize reaction conditions for hydrazide derivatives?

- Methodological Answer : Reaction parameters such as solvent polarity (e.g., ethanol vs. THF), temperature (reflux vs. room temperature), and stoichiometry of hydrazine should be systematically varied. Trial experiments using design-of-experiments (DoE) approaches can identify optimal conditions. For example, acidic catalysis (HCl) may accelerate hydrazone formation in related compounds, but inert atmospheres are recommended to prevent oxidation .

Advanced Research Questions

Q. How do electronic and steric effects influence the reactivity of this compound in heterocyclic synthesis?

- Methodological Answer : The phenyl group introduces steric hindrance, slowing nucleophilic attack at the hydrazide carbonyl. Electron-withdrawing substituents on the phenyl ring (e.g., nitro groups) can enhance electrophilicity, facilitating cyclization reactions (e.g., indole synthesis via Fischer pathways). Computational modeling (DFT) predicts charge distribution and reactive sites, guiding targeted derivatization .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., quorum-sensing modulation in Vibrio fischeri) may arise from impurities or assay conditions. Reproducibility requires:

- Rigorous purity assessment (HPLC, ≥97% by area).

- Standardized bioassay protocols (e.g., fixed inoculum density, temperature).

- Statistical validation (ANOVA or t-tests) to distinguish biological noise from significant effects .

Q. How can computational tools predict the solid-state behavior of this compound crystals?

- Methodological Answer : Hirshfeld surface analysis and lattice energy calculations (e.g., using CrystalExplorer) map intermolecular interactions (e.g., hydrogen bonds between NH and carbonyl groups). DFT simulations (B3LYP/6-31G* basis set) optimize molecular geometry and predict spectroscopic properties, aiding polymorph screening .

Q. What are the limitations of NMR in characterizing hydrazide degradation products?

- Methodological Answer : While NMR identifies major degradation pathways (e.g., hydrolysis to 4-phenylbutanoic acid), low-concentration byproducts may require hyphenated techniques like LC-MS/MS. For photodegradation studies, UV irradiation under controlled conditions coupled with time-resolved NMR captures transient intermediates .

Experimental Design & Data Analysis

Q. How should researchers design dose-response studies for this compound in microbial assays?

- Methodological Answer : Use log-fold dilution series (e.g., 0.1–100 µM) to capture EC₅₀ values. Include positive controls (e.g., acyl homoserine lactones for quorum-sensing assays) and solvent controls (DMSO ≤1%). Replicate experiments (n ≥ 3) with error bars (standard deviation) ensure robustness. Data normalization to control groups minimizes batch effects .

Q. What statistical methods are appropriate for analyzing spectral data discrepancies in hydrazide derivatives?

- Methodological Answer : Principal component analysis (PCA) of IR or NMR spectra clusters samples by chemical similarity. Outlier detection (e.g., Grubbs’ test) identifies aberrant spectra caused by impurities. For kinetic studies, nonlinear regression models (e.g., Michaelis-Menten) quantify reaction rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。